(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro, trichlorophenyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 2,3,6-trichlorobenzaldehyde.
Condensation Reaction: A Knoevenagel condensation reaction is employed to form the enone intermediate. This involves the reaction of 4-nitrobenzaldehyde with 2,3,6-trichlorobenzaldehyde in the presence of a base such as piperidine or pyridine.
Nitrile Formation: The enone intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Nitrile Group: Formation of the corresponding amine.
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug development.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enenitrile: Similar structure but lacks the trichlorophenyl group.
(Z)-2-(4-aminophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Functional Groups:
Properties
IUPAC Name |
(Z)-2-(4-nitrophenyl)-3-(2,3,6-trichlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3N2O2/c16-13-5-6-14(17)15(18)12(13)7-10(8-19)9-1-3-11(4-2-9)20(21)22/h1-7H/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUHGHJVZTVGKM-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=CC(=C2Cl)Cl)Cl)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=CC(=C2Cl)Cl)Cl)/C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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